REACTION_CXSMILES
|
CC([NH:5][C:6]([C:8]1[N:9]=[CH:10][N:11]2[CH2:16][N:15]([CH3:17])[N:14]=[N:13][C:12]=12)=[O:7])(C)C.[OH:18]S(O)(=O)=O>>[CH3:17][N:15]1[C:16](=[O:18])[N:11]2[CH:10]=[N:9][C:8]([C:6]([NH2:5])=[O:7])=[C:12]2[N:13]=[N:14]1
|
Name
|
t-Butyl-Temozolomide
|
Quantity
|
4.01 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NC(=O)C=1N=CN2C1N=NN(C2)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer bar
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
FILTRATION
|
Details
|
which was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with ice-cold EtOH (10 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum (20 mm Hg, room temperature, 72 hours)
|
Duration
|
72 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NC=2N(C1=O)C=NC2C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |